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molecular formula C19H20F3NO B8813710 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol

1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol

Cat. No. B8813710
M. Wt: 335.4 g/mol
InChI Key: GJTGVCFKLBBSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07521449B2

Procedure details

To a mixture of 24.5 g of 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine (commercial) and 27.6 g of K2CO3 in 20 ml of DMF is added dropwise, at rt, 17.1 g of benzyl bromide, and the mixture is then heated at 40° C. for 2 hours and stirred overnight at rt. The reaction mixture is concentrated under vacuum, the residue is taken up in water and extracted with EtOAc, the organic phase is washed with water and dried over Na2SO4, and the solvent is evaporated off under vacuum. 31 g of the expected product are obtained.
Quantity
24.5 g
Type
reactant
Reaction Step One
Name
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=2)[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C([O-])([O-])=O.[K+].[K+].[CH2:24](Br)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>CN(C=O)C>[CH2:24]([N:5]1[CH2:6][CH2:7][C:2]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:15])[F:16])[CH:9]=2)([OH:1])[CH2:3][CH2:4]1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
OC1(CCNCC1)C1=CC(=CC=C1)C(F)(F)F
Name
Quantity
27.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
17.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise, at rt
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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